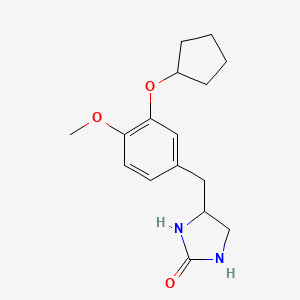

GYKI-13380

Description

Structure

3D Structure

Properties

CAS No. |

75614-09-4 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19) |

InChI Key |

YOFWLAASFMHLAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GYKI-13380; GYKI 13380; GYKI13380; LS-79445; LS 79445; LS79445. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GYKI-52466 on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI-52466 is a pivotal pharmacological tool and a lead compound in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a member of the 2,3-benzodiazepine class, it exhibits a unique mechanism of action as a selective, non-competitive antagonist of AMPA and kainate receptors.[1][2][3] Unlike competitive antagonists that vie for the glutamate binding site, GYKI-52466 acts allosterically, binding to a distinct site on the receptor complex to modulate its function.[1] This guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies used to elucidate the mechanism of action of GYKI-52466, offering a valuable resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Non-Competitive Allosteric Antagonism

GYKI-52466 functions as a negative allosteric modulator of AMPA receptors.[1] This means it binds to a site topographically distinct from the agonist-binding domain, and in doing so, it reduces the efficacy of the agonist (glutamate) without directly competing with it.[1][4] This non-competitive nature is a key feature of its pharmacological profile, rendering its inhibitory action less susceptible to being overcome by high concentrations of glutamate, a scenario often encountered in pathological conditions such as ischemia or epilepsy.[1]

The antagonism by GYKI-52466 is characterized by its voltage-independence and lack of use-dependence, indicating that its binding and inhibitory effect are not contingent on the membrane potential or the frequency of channel activation.[1]

The Allosteric Binding Site

Recent advancements in cryo-electron microscopy have pinpointed the binding site of GYKI-52466 to the transmembrane domain (TMD) of the AMPA receptor, specifically within the "ion channel collar". This site, sometimes referred to as the "M" site, is distinct for 2,3-benzodiazepines. The binding of GYKI-52466 to this site induces a conformational change in the receptor.

Impact on Ion Channel Gating and Kinetics

The binding of GYKI-52466 to its allosteric site leads to a decoupling of the ligand-binding domain (LBD) from the ion channel gate. This results in the receptor entering an allosterically inhibited, desensitized-like state, even when glutamate is bound to the LBD. This decoupling mechanism effectively prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of cations.[4]

Interestingly, at low micromolar concentrations, GYKI-52466 can exhibit positive modulatory effects, leading to an increase in the steady-state current of AMPA receptors.[5] This complex behavior suggests the possibility of multiple binding sites or concentration-dependent effects on receptor conformation. However, at higher, pharmacologically relevant concentrations, the predominant effect is robust antagonism.

Quantitative Pharmacological Data

The inhibitory potency of GYKI-52466 has been quantified in numerous studies using various experimental preparations. The following tables summarize key quantitative data.

| Parameter | Receptor/Preparation | Value | Reference |

| IC50 (AMPA-activated currents) | Cultured rat hippocampal neurons | 11 µM | [1] |

| Cultured rat hippocampal neurons | 10-20 µM | [2][3] | |

| Cultured superior collicular & hippocampal neurons (peak response) | 6.87 ± 0.46 µM | [4] | |

| Cultured superior collicular & hippocampal neurons (plateau response) | 4.44 ± 0.21 µM | [4] | |

| IC50 (Kainate-activated currents) | Cultured rat hippocampal neurons | 7.5 µM | [1] |

| Cultured rat hippocampal neurons | ~450 µM | [2][3] | |

| Cultured superior collicular & hippocampal neurons (peak response) | 17.3 ± 1.8 µM | [4] | |

| Cultured superior collicular & hippocampal neurons (plateau response) | 15.5 ± 3.3 µM | [4] | |

| Binding Rate (kon) | Kainate as agonist | 1.6 x 105 M-1s-1 | [1] |

| Unbinding Rate (koff) | Kainate as agonist | 3.2 s-1 | [1] |

Table 1: Inhibitory Potency and Kinetics of GYKI-52466

| AMPA Receptor Subunit Composition | Effect of GYKI-52466 | Reference |

| GluA1 | Inhibition | [6][7] |

| GluA2 | Inhibition | [6][7] |

| GluA1/GluA2 | Inhibition | [6] |

| GluA3 | Inhibition | [6] |

| GluA4 | Inhibition | [6] |

Table 2: Effect of GYKI-52466 on Different AMPA Receptor Subunits

Experimental Protocols

The characterization of GYKI-52466's mechanism of action has heavily relied on two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons (e.g., rat hippocampal or superior collicular neurons) or HEK293 cells expressing specific AMPA receptor subunits are the primary methods for functionally assessing the effects of GYKI-52466.[1][4]

Objective: To measure the effect of GYKI-52466 on AMPA receptor-mediated currents.

General Methodology:

-

Cell Preparation: Primary neurons are cultured, or HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits.

-

Recording Configuration: The whole-cell patch-clamp configuration is established to allow control of the membrane potential and recording of transmembrane currents.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with a pH of ~7.4.

-

Internal (Pipette) Solution (in mM): Usually contains a cesium or potassium-based salt (e.g., CsF or KGluconate), MgCl2, EGTA, HEPES, and ATP, with a pH of ~7.2.

-

-

Agonist Application: A fast-perfusion system is used to rapidly apply an AMPA receptor agonist (e.g., AMPA or kainate) to the cell.

-

GYKI-52466 Application: GYKI-52466 is included in the external solution at various concentrations to determine its effect on the agonist-evoked currents.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak and steady-state components of the current are analyzed to determine the extent of inhibition. Concentration-response curves are generated to calculate the IC50 value.

Radioligand Binding Assays

While GYKI-52466 does not compete with [3H]AMPA for binding, radioligand binding assays have been crucial in demonstrating its allosteric mechanism.[8] These assays typically involve a radiolabeled analog of GYKI-52466 or assess its effect on the binding of other allosteric modulators.

Objective: To determine the binding characteristics of GYKI-52466 to its allosteric site.

General Methodology:

-

Membrane Preparation: Brain tissue (e.g., from Xenopus or rat) is homogenized, and the membrane fraction containing the AMPA receptors is isolated by centrifugation.[8]

-

Radioligand: A radiolabeled analog of GYKI-52466 (e.g., [3H]GYKI 53405) is used.[8]

-

Incubation: The membrane preparation is incubated with the radioligand in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

Competition Assay: To determine the affinity of unlabeled GYKI-52466, increasing concentrations are included in the incubation mixture to compete with the radiolabeled ligand.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand). Saturation and competition binding data are analyzed to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) or Ki (inhibitory constant).

Visualizations of Key Pathways and Workflows

Caption: Mechanism of GYKI-52466 action on AMPA receptors.

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: Workflow for radioligand binding assays.

Conclusion

GYKI-52466 stands as a cornerstone in the pharmacological dissection of AMPA receptor function. Its well-characterized mechanism as a non-competitive, allosteric antagonist provides a clear framework for its inhibitory action. The detailed understanding of its binding site and its impact on receptor kinetics, supported by robust quantitative data, solidifies its importance. The experimental protocols outlined herein, while generalized, provide a solid foundation for the design and interpretation of studies investigating AMPA receptor modulators. For researchers and drug development professionals, GYKI-52466 not only serves as a vital experimental tool but also as a foundational example of allosteric modulation of ligand-gated ion channels, a concept of growing importance in modern pharmacology.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 4. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ovid.com [ovid.com]

- 8. Binding of the AMPA receptor antagonist [3H]GYKI 53405 to Xenopus brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GYKI-53655: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI-53655 is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors. As a 2,3-benzodiazepine derivative, it acts via an allosteric binding site, effectively inhibiting ion channel gating downstream of agonist binding. This unique mechanism of action confers upon it a distinct pharmacological profile, characterized by anticonvulsant and neuroprotective properties observed in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological characteristics of GYKI-53655, including its binding affinities, receptor subtype selectivity, and functional effects. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Mechanism of Action

GYKI-53655 exerts its inhibitory effects on AMPA and kainate receptors through a non-competitive, allosteric mechanism. Unlike competitive antagonists that bind to the glutamate binding site, GYKI-53655 binds to a distinct site on the receptor complex. This allosteric modulation prevents the conformational changes necessary for ion channel opening, even when an agonist is bound to the receptor. Research suggests that the binding site for GYKI-53655 is located at the interface between the glutamate-binding core (S1 and S2 domains) and the transmembrane domains of the receptor, specifically interacting with the linkers between these domains.[1] This interaction disrupts the transduction of the agonist binding signal to the channel gate, thereby blocking ion flux.

The antagonism by GYKI-53655 is not dependent on prior channel activation (non-use-dependent) and it has been shown to have a higher affinity for the agonist-unbound (resting) state of the receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and efficacy of GYKI-53655 from various in vitro and in vivo studies.

Table 1: In Vitro Antagonist Activity of GYKI-53655 at AMPA and Kainate Receptors

| Receptor Subtype | Assay Type | Agonist | Preparation | IC50 (µM) | Reference |

| AMPA (native) | Whole-cell patch clamp | AMPA | Cultured superior colliculus neurons | 0.8 ± 0.1 | [2] |

| AMPA (native) | Whole-cell patch clamp | AMPA | Cerebellar Purkinje neurons | 1.5 ± 0.1 | [3] |

| AMPA (native) | Whole-cell patch clamp | AMPA | Primary rat hippocampal neurons | 1.1 | [4] |

| AMPA (recombinant human) | Whole-cell patch clamp | AMPA (10 µM) | HEK293 cells expressing GluA1 | 5.9 ± 0.1 | [3] |

| AMPA (recombinant human) | Whole-cell patch clamp | AMPA (10 µM) | HEK293 cells expressing GluA4 | 4.6 ± 0.4 | [3] |

| Kainate (native) | Whole-cell patch clamp | Kainate | Primary rat hippocampal neurons | 1.5 | [4] |

| Kainate (recombinant) | Whole-cell patch clamp | Kainate | HEK293 cells expressing GluK3 (homomeric) | 63 | [5][6][7] |

| Kainate (recombinant) | Whole-cell patch clamp | Kainate | HEK293 cells expressing GluK2b(R)/GluK3 (heteromeric) | 32 | [5][6][7] |

Table 2: In Vivo Efficacy of GYKI-53655

| Animal Model | Effect Measured | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse (audiogenic seizures) | Anticonvulsant (tonic seizures) | i.p. | 1.3 | [4] |

| Mouse (audiogenic seizures) | Anticonvulsant (clonic seizures) | i.p. | 2 | [4] |

| Mouse (maximal electroshock) | Anticonvulsant | i.p. | 4.6 | [4] |

| Mouse (global cerebral ischemia) | Neuroprotection (reduced mortality) | i.p. | 8.2 | [4] |

| Rat (spinal neurons) | Depression of AMPA responses | i.v. | 2-8 (dose-dependent) | [7] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for assessing the antagonist activity of GYKI-53655 on AMPA/kainate receptors in cultured neurons or heterologous expression systems.

3.1.1. Cell Preparation:

-

Cultured Neurons: Primary neurons (e.g., hippocampal, cortical, or cerebellar) are isolated from embryonic or neonatal rodents and plated on coated coverslips. Recordings are typically performed after several days in vitro to allow for maturation and synapse formation.

-

Heterologous Expression: Human embryonic kidney (HEK293) cells are transiently or stably transfected with plasmids encoding the desired AMPA or kainate receptor subunits (e.g., GluA1, GluA2, GluK2, etc.). Cells are typically ready for recording 24-48 hours post-transfection.

3.1.2. Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~320 mOsm. For isolating AMPA/kainate receptor currents, antagonists for other receptors (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors) are often included.

-

Internal (Pipette) Solution (in mM): 140 CsCl (or K-gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH (or KOH), and the osmolarity is adjusted to ~300 mOsm. Cesium is often used to block potassium channels.

3.1.3. Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

Agonist (e.g., AMPA or kainate) is applied to the cell using a rapid perfusion system to evoke an inward current.

-

To determine the IC50 of GYKI-53655, the agonist is co-applied with increasing concentrations of the antagonist. The peak or steady-state current amplitude is measured at each concentration.

-

Data are normalized to the control agonist response and plotted against the logarithm of the GYKI-53655 concentration. The IC50 value is determined by fitting the data with a sigmoidal dose-response curve.

In Vivo Anticonvulsant and Neuroprotection Assays

These protocols describe general methods for evaluating the efficacy of GYKI-53655 in animal models.

3.2.1. Maximal Electroshock (MES) Seizure Model:

-

Mice or rats are administered GYKI-53655 or vehicle via intraperitoneal (i.p.) injection.

-

At a predetermined time after drug administration (e.g., 30 minutes), a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

The ability of GYKI-53655 to prevent the tonic hindlimb extension is recorded. The ED50 is calculated as the dose that protects 50% of the animals from the seizure endpoint.

3.2.2. Audiogenic Seizure Model:

-

A genetically susceptible strain of mice (e.g., DBA/2) is used.

-

Animals are pre-treated with GYKI-53655 or vehicle.

-

The mice are then exposed to a high-intensity auditory stimulus (e.g., a bell or siren) which induces a characteristic seizure sequence (wild running, clonic seizures, tonic seizures).

-

The ability of GYKI-53655 to block the different phases of the seizure is scored, and the ED50 for preventing each phase is determined.

3.2.3. Global Cerebral Ischemia Model:

-

Ischemia is induced in mice, for example, by administering a high dose of magnesium chloride (MgCl₂), which can lead to respiratory depression and subsequent global cerebral ischemia.

-

GYKI-53655 or vehicle is administered prior to the ischemic insult.

-

The primary endpoint is typically survival rate or a neurological deficit score assessed at various time points after the insult. The ED50 can be calculated based on the dose that provides a 50% improvement in the measured outcome (e.g., 50% reduction in mortality).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of GYKI-53655 at the AMPA receptor and the general downstream consequences of AMPA receptor antagonism.

Figure 1. Mechanism of action of GYKI-53655 on the AMPA receptor.

Figure 2. Downstream consequences of AMPA receptor antagonism by GYKI-53655.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a novel AMPA receptor antagonist like GYKI-53655.

Figure 3. Experimental workflow for the characterization of an AMPA receptor antagonist.

Conclusion

GYKI-53655 is a valuable pharmacological tool for studying the roles of AMPA and kainate receptors in the central nervous system. Its well-characterized, non-competitive mechanism of action and its demonstrated in vivo efficacy in models of epilepsy and neurodegeneration highlight its significance. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for designing and interpreting experiments involving this compound. Further research into the therapeutic potential of GYKI-53655 and similar 2,3-benzodiazepines may lead to the development of novel treatments for a range of neurological disorders characterized by excessive glutamatergic neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of intravenous NBQX and GYKI 53655 as AMPA antagonists in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

GYKI-52466: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GYKI-52466, a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, GYKI-52466 exerts its effects through a distinct allosteric site on the AMPA receptor complex.[2][3] This document details the mechanism of action, pharmacokinetics, and key experimental data related to GYKI-52466. It is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of therapeutics targeting glutamatergic neurotransmission.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3] GYKI-52466 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of AMPA receptors due to its high selectivity and non-competitive mechanism of action.[2] This guide will explore the fundamental properties of GYKI-52466, present its quantitative data in a structured format, and provide detailed experimental protocols for its characterization.

Mechanism of Action

GYKI-52466 functions as a negative allosteric modulator of the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting ion channel function without directly competing with the endogenous agonist.[2][3] This non-competitive antagonism is voltage-independent and does not exhibit use-dependence.[2] The binding site for GYKI-52466 is believed to be located on the linker peptide segments of the AMPA receptor subunits, which are responsible for transducing agonist binding into channel opening.

Signaling Pathway of AMPA Receptor and Inhibition by GYKI-52466

The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for GYKI-52466.

Quantitative Data

The following tables summarize the key quantitative parameters of GYKI-52466, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Potency of GYKI-52466

| Parameter | Receptor/Channel | Agonist | Preparation | Value | Reference |

| IC50 | AMPA Receptor | AMPA | Cultured rat hippocampal neurons | 11 µM | [2] |

| AMPA Receptor | Kainate | Cultured rat hippocampal neurons | 10-20 µM | [1] | |

| Kainate Receptor | Kainate | Cultured rat hippocampal neurons | ~450 µM | [1] | |

| NMDA Receptor | NMDA | Cultured rat hippocampal neurons | >50 µM | [1] |

Table 2: Kinetic Parameters of GYKI-52466

| Parameter | Agonist | Preparation | Value | Reference |

| Binding Rate (kon) | Kainate | Cultured rat hippocampal neurons | 1.6 x 105 M-1s-1 | [2] |

| Unbinding Rate (koff) | Kainate | Cultured rat hippocampal neurons | 3.2 s-1 | [2] |

Table 3: Physicochemical Properties of GYKI-52466

| Property | Value | Reference |

| Molecular Formula | C17H15N3O2 | |

| Molecular Weight | 293.32 g/mol | |

| Appearance | Yellow solid (hydrochloride salt) | |

| Solubility in water | >10 mg/mL (hydrochloride salt) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GYKI-52466.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of GYKI-52466 on AMPA receptor-mediated currents in cultured neurons.

Objective: To determine the IC50 of GYKI-52466 for the inhibition of AMPA- and kainate-evoked currents.

Materials:

-

Cultured rat hippocampal neurons

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES (pH 7.2)

-

AMPA or Kainate stock solution

-

GYKI-52466 stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

Procedure:

-

Prepare cultured hippocampal neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette and fill it with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply the agonist (AMPA or kainate) at a concentration that elicits a submaximal current response using a rapid application system.

-

After establishing a stable baseline response, co-apply the agonist with increasing concentrations of GYKI-52466.

-

Record the peak inward current for each concentration of GYKI-52466.

-

Wash out GYKI-52466 to ensure reversibility of the block.

-

Analyze the data by plotting the percentage of inhibition against the logarithm of the GYKI-52466 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

References

The Structure-Activity Relationship of GYKI Compounds: A Deep Dive into Non-Competitive AMPA Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in fast excitatory neurotransmission in the central nervous system, is implicated in a variety of neurological disorders, including epilepsy and ischemic stroke. This has driven the development of AMPA receptor antagonists as potential therapeutic agents. Among these, the 2,3-benzodiazepine derivatives, commonly known as GYKI compounds, have emerged as a significant class of non-competitive antagonists. These compounds act at an allosteric site on the AMPA receptor, offering a distinct mechanism of action compared to competitive antagonists that bind to the glutamate recognition site.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GYKI compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and cellular mechanisms.

Core Structure and Mechanism of Action

The foundational structure of this class is GYKI 52466 [1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine].[2] These 2,3-benzodiazepines do not interact with GABAA receptors, the target of classical 1,4-benzodiazepines.[3] Instead, they bind to a specific allosteric site on the AMPA receptor complex, leading to a conformational change that inhibits ion channel gating, thereby preventing the influx of Na+ and Ca2+ ions.[4][5] This non-competitive mechanism makes their antagonistic activity less susceptible to high concentrations of endogenous glutamate, a condition often present in pathological states.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2,3-benzodiazepine scaffold have been undertaken to elucidate the structural requirements for potent AMPA receptor antagonism and anticonvulsant activity. The key areas of modification include the 1-aryl substituent, the N-3 position, and the substituents on the benzodiazepine ring.

The 1-Aryl Moiety

The nature and substitution pattern of the aryl ring at the 1-position significantly influence the activity of GYKI compounds. An amino group at the 4-position of the phenyl ring, as seen in GYKI 52466, is a common feature in many potent analogues.

Modifications at the N-3 Position

Substitution at the N-3 position of the benzodiazepine ring has proven to be a fruitful strategy for enhancing potency. The introduction of an alkylcarbamoyl group at this position led to the development of compounds with significantly improved anticonvulsant activity compared to their N-3 unsubstituted counterparts.[6]

Substituents on the Benzodiazepine Ring

The substitution pattern on the fused benzene ring of the benzodiazepine core also plays a role in modulating the pharmacological profile. The 7,8-methylenedioxy group present in GYKI 52466 is a key structural feature. Replacing this with other substituents, such as a 7,8-ethylenedioxy group, has been explored, though this has generally resulted in a decrease in anticonvulsant potency.[7]

Quantitative SAR Data

The following tables summarize the in vitro and in vivo activities of a selection of GYKI compounds and their analogues. This data allows for a direct comparison of the effects of specific structural modifications.

Table 1: In Vitro Activity of GYKI Analogues against AMPA Receptors

| Compound | R1 | R2 | R3 | IC50 (µM) vs AMPA-induced currents | Reference |

| GYKI 52466 | 4-NH2 | CH3 | H | 10-20 | [4] |

| GYKI 53784 | 4-NH2 | CH3 | CO-NH-CH3 | ~1-2 | [8][9] |

| Analogue 1 | 4-NO2 | CH3 | H | >100 | [1] |

| Analogue 2 | H | CH3 | H | >100 | [1] |

| Analogue 3 | 4-NH2 | H | H | 35 | [1] |

Table 2: In Vivo Anticonvulsant Activity of GYKI Analogues

| Compound | R1 | R2 | R3 | MES ED50 (mg/kg, i.p.) | Audiogenic Seizure ED50 (mg/kg, i.p.) | Reference |

| GYKI 52466 | 4-NH2 | CH3 | H | 10.5 | 8.2 | [1] |

| GYKI 53655 (racemate of GYKI 53784) | 4-NH2 | CH3 | CO-NH-CH3 | 3.2 | 2.5 | [4] |

| Analogue 4 | 4-NH-CO-CH3 | CH3 | H | >40 | >40 | [1] |

| Analogue 5 | 4-NH2 | CH3 | CO-NH-C2H5 | 4.1 | 3.1 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key experiments used in the characterization of GYKI compounds.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism

Objective: To determine the inhibitory concentration (IC50) of GYKI compounds on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary cultures of cerebellar granule neurons or hippocampal neurons are prepared from neonatal rats. Cells are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium for 7-14 days.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Drug Application: AMPA (100 µM) is applied to the cells to evoke inward currents. After establishing a stable baseline response, various concentrations of the GYKI compound are co-applied with AMPA.

-

Data Analysis: The peak amplitude of the AMPA-evoked current in the presence of the antagonist is measured and expressed as a percentage of the control response. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response equation.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the in vivo anticonvulsant activity of GYKI compounds against generalized tonic-clonic seizures.[10]

Methodology:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[11][12][13][14]

-

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint for protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Visualizations

Signaling Pathway of AMPA Receptor Antagonism

The following diagram illustrates the mechanism of action of GYKI compounds and their impact on downstream signaling pathways. GYKI compounds non-competitively inhibit the AMPA receptor, preventing ion influx and subsequent activation of intracellular signaling cascades like the ERK1/2 pathway, which is involved in cell proliferation and survival.[15][16][17]

Caption: Mechanism of action of GYKI compounds on the AMPA receptor signaling pathway.

Experimental Workflow for SAR Studies

The logical flow of experiments in a typical SAR study for GYKI compounds is depicted below, starting from chemical synthesis to in vivo evaluation.

Caption: Experimental workflow for the structure-activity relationship studies of GYKI compounds.

Conclusion

The 2,3-benzodiazepine scaffold of GYKI compounds has proven to be a versatile platform for the development of potent and selective non-competitive AMPA receptor antagonists. Structure-activity relationship studies have revealed key structural features that govern their activity, such as the substitution pattern on the 1-aryl ring and the presence of an N-3 alkylcarbamoyl group. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of neuroscience and drug discovery. The continued exploration of the SAR of GYKI compounds holds promise for the development of novel therapeutics for a range of neurological disorders characterized by excessive glutamatergic neurotransmission.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based design of 2,3-benzodiazepine inhibitors for AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 7,8-ethylenedioxy-2,3-benzodiazepines as noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective AMPA receptor antagonist GYKI 53784 blocks action potential generation and excitotoxicity in the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Negative Allosteric Modulation of AMPA‐preferring Receptors by the Selective Isomer GYKI 53784 (LY303070), a Specific Non‐competitive AMPA Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. AMPA antagonists inhibit the extracellular signal regulated kinase pathway and suppress lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPAR receptor inhibitors suppress proliferation of human small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the GY-53405 Binding Site on the AMPA Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding site for GYKI-53405, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Directed at researchers, scientists, and professionals in drug development, this document details the molecular interactions, quantitative binding data, and experimental methodologies crucial for understanding and targeting this allosteric site for therapeutic innovation.

Executive Summary

GYKI-53405 and its analogs, belonging to the 2,3-benzodiazepine class, are pivotal tool compounds for studying AMPA receptor function and represent a promising avenue for the development of therapeutics for neurological conditions characterized by excessive excitatory neurotransmission, such as epilepsy. These compounds act as negative allosteric modulators, binding to a site distinct from the glutamate binding pocket. This guide elucidates the precise location of the GYKI-53405 binding site, the key amino acid residues involved in its interaction, and the conformational changes it induces to inhibit receptor function. Furthermore, it presents a compilation of quantitative binding and functional data and provides detailed protocols for essential experimental techniques.

The GYKI-53405 Binding Site: A Locus of Allosteric Inhibition

The binding site for GYKI-53405 is located within the transmembrane domain (TMD) of the AMPA receptor, specifically in a region known as the ion channel collar. This strategic position allows it to exert a profound influence on the channel gating mechanism. Cryo-electron microscopy (cryo-EM) studies of the related compound GYKI-52466 bound to the AMPA receptor have provided critical structural insights into this allosteric site.

The binding pocket is formed at the interface of the M1, M2, and M3 transmembrane helices of adjacent subunits. A key structural element implicated in the binding and action of GYKI compounds is the M3 linker region. In the open state of the receptor, specific residues within this linker of certain subunits move to occlude the binding site, suggesting a state-dependent accessibility.

Key Interacting Amino Acid Residues:

Structural and mutagenesis studies have identified several amino acid residues that are critical for the binding and/or action of GYKI compounds. Notably, in the open-state of one of the receptor's subunits (subunit B), the following residues in the M3 linker have been shown to encroach upon the GYKI binding site[1]:

-

Phenylalanine (Phe623)

-

Leucine (Leu624)

-

Threonine (Thr625)

These residues likely form direct or indirect interactions with the bound modulator, and their movement is integral to the allosteric inhibition mechanism.

Mechanism of Action: Decoupling Agonist Binding from Channel Gating

GYKI-53405 exerts its inhibitory effect not by preventing the binding of the neurotransmitter glutamate, but by disrupting the conformational changes that link agonist binding to the opening of the ion channel. This process is known as "decoupling." Upon binding to its allosteric site, GYKI-53405 stabilizes the receptor in a closed or desensitized-like state, even when glutamate is bound to the ligand-binding domain (LBD). This effectively prevents the influx of ions and dampens excitatory signaling.

This mechanism of action is visually represented in the following signaling pathway diagram:

References

Central Nervous System Effects of GYKI Compounds: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the central nervous system (CNS) effects of GYKI compounds, a class of 2,3-benzodiazepines that act as non-competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds for various neurological disorders.

Core Mechanism of Action

GYKI compounds, most notably GYKI 52466 and its analogue GYKI 53655, exert their primary effect on the CNS by negatively modulating AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, GYKI compounds are non-competitive antagonists, binding to an allosteric site on the AMPA receptor complex. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.[1][2] This non-competitive mechanism of action offers a potential therapeutic advantage, as their efficacy is not overcome by high concentrations of glutamate, a condition often present in pathological states such as ischemia and epilepsy.[3]

The primary consequence of AMPA receptor antagonism by GYKI compounds is the reduction of fast excitatory postsynaptic potentials. This dampening of glutamatergic neurotransmission underlies their observed neuroprotective, anticonvulsant, anxiolytic, and analgesic properties.

Signaling Pathway of GYKI-Mediated AMPA Receptor Antagonism

The following diagram illustrates the direct mechanism of action of GYKI compounds on the AMPA receptor and the immediate downstream consequence.

References

- 1. The non-competitive AMPA antagonist LY 300168 (GYKI 53655) attenuates AMPA-induced hippocampal injury in neonatal rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of GYKI-53655: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI-53655 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its neuroprotective properties are primarily attributed to its ability to mitigate excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage and death. This technical guide provides an in-depth overview of the neuroprotective mechanisms of GYKI-53655, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

GYKI-53655 exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby blocking the influx of cations such as Na+ and Ca2+ that mediate excitatory neurotransmission. This non-competitive antagonism makes GYKI-53655 a valuable tool for studying AMPA receptor function and a promising candidate for therapeutic intervention in conditions associated with excessive AMPA receptor activation.

Quantitative Data on GYKI-53655 Potency

The inhibitory potency of GYKI-53655 has been characterized across various native and recombinant AMPA and kainate receptor subtypes. The following tables summarize key quantitative data from the literature.

| Receptor Subtype | Cell Type/System | IC50 (µM) | Reference |

| AMPA Receptors | Hippocampal Neurons | 0.9 | [1] |

| GluA1 | Recombinant | 6 | |

| GluA4 | Recombinant | 5 | |

| Kainate Receptors (GluK3 homomeric) | Recombinant | 63 | |

| Kainate Receptors (GluK2b/GluK3 heteromeric) | Recombinant | 32 | |

| AMPA-induced currents | Cultured superior colliculus neurones | 0.8 ± 0.1 | [2] |

Table 1: In Vitro Inhibitory Potency of GYKI-53655

| Animal Model | Injury Model | Dose | Effect | Reference |

| Postnatal day 7 rats | AMPA-induced hippocampal injury | 2.5 mg/kg (i.p.) | Attenuated hippocampal volume loss from 42% to 10% | [3] |

| Spinalized rats | Iontophoretically applied AMPA | 2-8 mg/kg (i.v.) | Dose-dependent decrease in neuronal responses to AMPA | [4] |

Table 2: In Vivo Neuroprotective Efficacy of GYKI-53655

Signaling Pathways in Excitotoxicity and Neuroprotection by GYKI-53655

Excitotoxicity is a primary driver of neuronal damage in various neurological disorders. The overactivation of AMPA receptors leads to a cascade of detrimental intracellular events. GYKI-53655 provides neuroprotection by blocking the initial trigger of this cascade.

The Excitotoxic Cascade

Caption: The excitotoxic cascade initiated by excessive glutamate.

Neuroprotective Intervention by GYKI-53655

References

- 1. scholar.usuhs.edu [scholar.usuhs.edu]

- 2. Interactions of 2,3-benzodiazepines and cyclothiazide at AMPA receptors: patch clamp recordings in cultured neurones and area CA1 in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-competitive AMPA antagonist LY 300168 (GYKI 53655) attenuates AMPA-induced hippocampal injury in neonatal rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

GYKI 52466: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. As a 2,3-benzodiazepine derivative, GYKI 52466 exhibits a distinct pharmacological profile from classical 1,4-benzodiazepines, notably lacking activity at GABAA receptors.[1] Its ability to allosterically modulate AMPA receptors has made it a valuable tool in neuroscience research and a subject of interest for the development of therapeutics for neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of GYKI 52466.

Chemical Structure and Properties

GYKI 52466 is chemically known as 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine. Its structure is characterized by a central 2,3-benzodiazepine core.

Table 1: Chemical and Physical Properties of GYKI 52466

| Property | Value | Reference |

| IUPAC Name | 4-(8-Methyl-9H-[2][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline | MedKoo Biosciences |

| Synonyms | GYKI-52466 | MedKoo Biosciences |

| CAS Number | 102771-26-6 (free base) | MedKoo Biosciences |

| Molecular Formula | C₁₇H₁₅N₃O₂ | MedKoo Biosciences |

| Molecular Weight | 293.33 g/mol | MedKoo Biosciences |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO (50 mM) and water (10 mM) (as dihydrochloride salt) | Tocris Bioscience, R&D Systems |

| Storage | Store at -20°C | Tocris Bioscience |

Pharmacological Properties

Mechanism of Action

GYKI 52466 acts as a non-competitive antagonist at AMPA receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex. This binding event does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. This non-competitive mechanism of action is voltage-independent.

Pharmacodynamics

GYKI 52466 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors. However, at higher concentrations, it can also antagonize kainate receptors. The in vitro potency of GYKI 52466 has been characterized in various studies.

Table 2: In Vitro Activity of GYKI 52466

| Assay | Receptor/Channel | IC₅₀ | Reference |

| AMPA-induced currents | AMPA Receptor | 10-20 µM | Wikipedia[1] |

| Kainate-induced currents | Kainate Receptor | ~450 µM | Wikipedia[1] |

| NMDA-induced responses | NMDA Receptor | > 50 µM | Wikipedia[1] |

| AMPA-activated currents | AMPA Receptor | 11 µM | MedChemExpress[5] |

| Kainate-activated currents | Kainate Receptor | 7.5 µM | MedChemExpress[5] |

The antagonism of AMPA receptors by GYKI 52466 leads to a reduction in excitatory postsynaptic potentials, which underlies its anticonvulsant and neuroprotective effects. Studies have shown that GYKI 52466 can protect neurons from excitotoxic damage induced by excessive glutamate stimulation.

Pharmacokinetics

GYKI 52466 is orally active and demonstrates good blood-brain barrier permeability.[5] Following intraperitoneal administration in animal models, it is rapidly absorbed, with plasma concentrations peaking within a short timeframe.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents

This protocol is used to measure the effect of GYKI 52466 on AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

-

AMPA (agonist)

-

GYKI 52466

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull glass micropipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply AMPA to the neuron using a rapid application system to evoke an inward current.

-

Record the baseline AMPA-evoked currents.

-

Co-apply GYKI 52466 with AMPA and record the inhibited currents.

-

Wash out GYKI 52466 and ensure recovery of the AMPA-evoked current.

-

Analyze the data to determine the IC₅₀ of GYKI 52466.

In Vivo Anticonvulsant Activity Assessment

This protocol describes a common method to evaluate the anticonvulsant efficacy of GYKI 52466 in a rodent model of seizures.

Materials:

-

Male mice (e.g., Swiss Webster)

-

GYKI 52466

-

Vehicle (e.g., saline with 0.5% methylcellulose)

-

Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) apparatus

-

Observation chambers

Procedure:

-

Acclimate mice to the experimental environment.

-

Prepare different doses of GYKI 52466 in the vehicle.

-

Administer GYKI 52466 or vehicle to the mice via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), induce seizures using either subcutaneous injection of PTZ or MES.

-

Observe the mice for a set period (e.g., 30 minutes) for the occurrence and severity of seizures (e.g., clonic-tonic seizures).

-

Record the latency to the first seizure and the percentage of animals protected from seizures at each dose.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures).[2]

In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of GYKI 52466 against glutamate-induced excitotoxicity in neuronal cultures.

Materials:

-

Primary neuronal cultures (e.g., cortical neurons)

-

Neurobasal medium supplemented with B27

-

Glutamate

-

GYKI 52466

-

Lactate dehydrogenase (LDH) assay kit or MTT assay kit

-

96-well plates

Procedure:

-

Plate primary neurons in 96-well plates and allow them to mature.

-

Pre-treat the neurons with various concentrations of GYKI 52466 for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 24 hours).

-

A control group should be treated with vehicle only, and another with glutamate only.

-

After the incubation period, assess cell viability using either an LDH assay (measuring cell death) or an MTT assay (measuring metabolic activity).[4]

-

Calculate the percentage of neuroprotection conferred by GYKI 52466 at each concentration relative to the glutamate-only control.

Conclusion

GYKI 52466 is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its unique mechanism of action and pharmacological profile make it an invaluable research tool for investigating the role of AMPA receptors in synaptic transmission and plasticity. Furthermore, its demonstrated anticonvulsant and neuroprotective properties in preclinical models highlight its potential as a lead compound for the development of novel therapies for a range of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the biological activities of GYKI 52466 and similar compounds.

References

The Selective Antagonism of AMPA Receptors by GYKI-52466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over N-methyl-D-aspartate (NMDA) receptors by the 2,3-benzodiazepine derivative, GYKI-52466. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and relevant signaling pathways to support research and drug development efforts targeting ionotropic glutamate receptors.

Quantitative Selectivity Profile of GYKI-52466

GYKI-52466 is a potent and selective non-competitive antagonist of AMPA receptors.[1] Its selectivity is demonstrated by the significant differences in its half-maximal inhibitory concentrations (IC50) for AMPA, kainate, and NMDA receptors. The following table summarizes the quantitative data from key electrophysiological studies.

| Receptor | Agonist | IC50 (µM) | Reference |

| AMPA | AMPA | 10-20 | |

| AMPA | Kainate | 9.8 | [2] |

| AMPA | AMPA | 11 | [1] |

| Kainate | Kainate | ~450 | |

| Kainate | Kainate | 450 | [2] |

| Kainate | Kainate | 7.5 | [1] |

| NMDA | NMDA | >50 (inactive) | |

| NMDA | NMDA | inactive | [1] |

Key Finding: The data clearly indicates that GYKI-52466 is significantly more potent at inhibiting AMPA receptor-mediated responses compared to those mediated by kainate or NMDA receptors. The IC50 value for AMPA receptors is in the low micromolar range, while it is substantially higher for kainate receptors and shows negligible activity at NMDA receptors.

Experimental Protocols: Whole-Cell Voltage-Clamp Electrophysiology

The selectivity of GYKI-52466 has been primarily determined using the whole-cell voltage-clamp technique on cultured neurons, typically from the rat hippocampus. This method allows for the precise measurement of ion currents mediated by specific receptor subtypes in response to agonist application and the subsequent inhibition by antagonists.

Cell Preparation: Cultured Rat Hippocampal Neurons

-

Dissociation: Hippocampi are dissected from embryonic day 18 (E18) rat fetuses.

-

Digestion: The tissue is enzymatically dissociated using a solution containing trypsin.

-

Plating: Dissociated neurons are plated onto sterile glass coverslips coated with a substrate that promotes cell adhesion, such as poly-L-lysine.

-

Culture: Cells are maintained in a nutrient-rich culture medium in a controlled environment (37°C, 5% CO2) for 1-2 weeks to allow for maturation and the development of functional synapses and receptors.

Electrophysiological Recording

-

Mounting: A coverslip with cultured neurons is placed in a recording chamber mounted on the stage of an inverted microscope.

-

Perfusion: The chamber is continuously perfused with an external recording solution (artificial cerebrospinal fluid - aCSF).

-

Pipette Fabrication: Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Giga-seal Formation: The recording pipette, filled with internal solution, is brought into close contact with the membrane of a target neuron. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

Solutions

-

External Solution (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.

Data Acquisition and Analysis

-

Voltage Clamp: The neuron is held at a specific membrane potential (holding potential) using a patch-clamp amplifier. To isolate AMPA receptor-mediated currents, a holding potential of -70 mV is typically used. For NMDA receptor currents, a holding potential of +40 mV is used to relieve the voltage-dependent magnesium block.

-

Agonist Application: Agonists (AMPA, kainate, or NMDA) are applied to the neuron using a rapid perfusion system to evoke inward currents.

-

Antagonist Application: GYKI-52466 is applied at various concentrations to the external solution to determine its inhibitory effect on the agonist-evoked currents.

-

Concentration-Response Curve: The peak amplitude of the inward current is measured at each concentration of GYKI-52466. The data is then plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.

-

IC50 Determination: A sigmoidal dose-response curve is fitted to the data points using non-linear regression analysis to determine the IC50 value.

Visualizing the Mechanisms and Workflows

Signaling Pathways of AMPA and NMDA Receptors

Caption: Signaling pathways of AMPA and NMDA receptors and the site of action of GYKI-52466.

Experimental Workflow for Determining GYKI-52466 Selectivity

Caption: Experimental workflow for determining the IC50 of GYKI-52466.

Logical Relationship of GYKI-52466 Selectivity

Caption: Logical diagram illustrating the high selectivity of GYKI-52466 for AMPA over NMDA receptors.

References

The Anticonvulsant Profile of GYKI-52466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI-52466, a 2,3-benzodiazepine derivative, is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, GYKI-52466 exerts its effects by targeting the excitatory glutamatergic system. This document provides a comprehensive technical overview of the anticonvulsant properties of GYKI-52466, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This guide is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

GYKI-52466 functions as a negative allosteric modulator of AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Overactivation of these receptors is a key factor in the initiation and propagation of seizure activity.

The binding of glutamate to the AMPA receptor induces a conformational change that opens its associated ion channel, leading to an influx of sodium (Na+) and, to a lesser extent, calcium (Ca2+) ions. This influx results in depolarization of the postsynaptic membrane, bringing the neuron closer to its action potential threshold.

GYKI-52466 binds to a site on the AMPA receptor that is distinct from the glutamate binding site.[1] This non-competitive binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound to the receptor.[1] This allosteric inhibition is voltage-independent and does not show use-dependence.[1] By blocking the excitatory signals mediated by AMPA receptors, GYKI-52466 effectively dampens excessive neuronal firing and terminates seizure activity.

It is important to note that GYKI-52466 also exhibits some activity at kainate receptors, another type of ionotropic glutamate receptor, although with lower potency.[1][2] It is inactive against N-methyl-D-aspartate (NMDA) and GABA-A receptors.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of GYKI-52466.

Table 1: In Vitro Receptor Binding and Functional Assays

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (AMPA-activated currents) | 11 µM | Cultured rat hippocampal neurons | [1] |

| IC50 (Kainate-activated currents) | 7.5 µM | Cultured rat hippocampal neurons | [1] |

| IC50 (AMPA-induced responses) | 10-20 µM | Not specified | [2] |

| IC50 (Kainate-induced responses) | ~450 µM | Not specified | [2] |

| IC50 (NMDA-induced responses) | > 50 µM | Not specified | [2] |

| Binding Rate (kainate as agonist) | 1.6 x 10(5) M-1 s-1 | Cultured rat hippocampal neurons | [1] |

| Unbinding Rate (kainate as agonist) | 3.2 s-1 | Cultured rat hippocampal neurons | [1] |

Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models

| Seizure Model | Animal | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | Not specified, but protective | [4] |

| Pentylenetetrazol (PTZ) | Mouse | i.p. | Not specified, but protective | [4] |

| 4-Aminopyridine | Mouse | i.p. | Not specified, but protective | [4] |

| Kainate | Mouse | i.p. | Not specified, but protective | [4] |

| AMPA | Mouse | i.p. | Not specified, but protective | [4] |

| Sound-induced (DBA/2 mice) | Mouse | i.p. | 13.7 µmol/kg (~5.0 mg/kg) | [5] |

| AMPA-induced | Mouse | i.p. | 18.5 µmol/kg (~6.8 mg/kg) | [5] |

Table 3: Effects on Long-Term Potentiation (LTP)

| Concentration | Effect on LTP Induction | Preparation | Reference |

| 20-40 µM | No suppression | Rat hippocampal slice | [6] |

| 80 µM | Attenuation | Rat hippocampal slice | [6] |

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of GYKI-52466 and a typical experimental workflow for assessing its anticonvulsant properties.

Caption: Mechanism of action of GYKI-52466 at the glutamatergic synapse.

Caption: A generalized experimental workflow for preclinical anticonvulsant testing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticonvulsant effects of GYKI-52466.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

Objective: To determine the effect of GYKI-52466 on AMPA and kainate receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.

-

Recording: Whole-cell voltage-clamp recordings are performed on individual neurons. The cell membrane is held at a specific voltage (e.g., -60 mV).

-

Agonist Application: A specific agonist for AMPA or kainate receptors (e.g., AMPA or kainate) is applied to the neuron to elicit an inward current.

-

GYKI-52466 Application: GYKI-52466 is co-applied with the agonist at varying concentrations.

-

Data Acquisition and Analysis: The amplitude of the inward current is measured in the absence and presence of GYKI-52466. The concentration of GYKI-52466 that inhibits 50% of the agonist-induced current (IC50) is calculated.[1]

In Vivo Seizure Models

Objective: To assess the ability of GYKI-52466 to prevent the spread of seizures.

Methodology:

-

Animals: Adult male mice are typically used.

-

Drug Administration: GYKI-52466 or vehicle is administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

-

Data Analysis: The dose of GYKI-52466 that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.[4]

Objective: To evaluate the efficacy of GYKI-52466 against chemically-induced clonic seizures.

Methodology:

-

Animals: Adult male mice are commonly used.

-

Drug Administration: GYKI-52466 or vehicle is administered i.p. at a range of doses.

-

Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

Data Analysis: The ED50, the dose of GYKI-52466 that prevents clonic seizures in 50% of the animals, is calculated.[4]

Objective: To assess the effectiveness of GYKI-52466 against seizures induced by a glutamate analog.

Methodology:

-

Animals: Adult male mice or rats are used.

-

Drug Administration: GYKI-52466 or vehicle is administered i.p.

-

Seizure Induction: A convulsant dose of kainic acid (e.g., 10-30 mg/kg) is administered i.p. or directly into the brain (e.g., intra-amygdala).

-

Observation and/or EEG Recording: Seizure severity is scored based on behavioral manifestations (e.g., Racine scale), and/or electroencephalographic (EEG) recordings are used to monitor seizure activity.

-

Data Analysis: The ability of GYKI-52466 to reduce seizure severity, duration, or prevent seizure occurrence is evaluated.[4][7]

Assessment of Motor Coordination: Rotarod Test

Objective: To evaluate the potential motor-impairing side effects of GYKI-52466.

Methodology:

-

Apparatus: A rotating rod apparatus is used.

-

Training: Animals are trained to stay on the rotating rod for a set period.

-

Drug Administration: GYKI-52466 or vehicle is administered.

-

Testing: At the time of expected peak drug effect, the animals are placed on the rotating rod, which is typically set to accelerate.

-

Data Collection: The latency to fall from the rod is recorded.

-

Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.[5]

Conclusion

GYKI-52466 demonstrates potent anticonvulsant effects across a range of preclinical models. Its mechanism as a non-competitive AMPA receptor antagonist offers a targeted approach to mitigating the excessive glutamatergic activity that underlies seizure generation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of AMPA receptor modulators as a therapeutic strategy for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The potential for motor impairment at higher doses, as indicated by rotarod testing, is a key consideration for the therapeutic window of this class of compounds.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of GYKI-53655 on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underpinning learning and memory. A central player in this process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which mediates the majority of fast excitatory neurotransmission in the central nervous system.[1][2][3] The modulation of AMPA receptor function and trafficking is critical for many forms of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[4][5][6] GYKI-53655 is a potent and selective non-competitive antagonist of the AMPA receptor.[1][7][8] It belongs to the 2,3-benzodiazepine class of compounds and provides a powerful tool for dissecting the role of AMPA receptors in synaptic function. This document provides an in-depth analysis of GYKI-53655, detailing its mechanism of action, its quantitative effects on synaptic transmission and plasticity, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action of GYKI-53655

GYKI-53655 functions as a negative allosteric modulator of AMPA receptors.[1][9] Unlike competitive antagonists that bind directly to the glutamate recognition site, GYKI-53655 binds to a distinct, allosteric site on the AMPA receptor complex.[8]

Receptor mutagenesis studies have identified the binding site at the interface between the S1 and S2 glutamate-binding domains and the M1 and M4 transmembrane domains.[8] By interacting with the linkers in this region, GYKI-53655 disrupts the transduction of agonist binding into the conformational change required for ion channel opening.[8] This mechanism effectively prevents ion flow through the channel without displacing glutamate. The affinity of GYKI-53655 is higher for the receptor in its agonist-unbound (closed) state.[8]

This non-competitive mechanism means that increasing the concentration of the agonist (glutamate) cannot overcome the antagonism. Studies comparing GYKI-53655 with other modulators, such as the potentiator cyclothiazide, have shown that they bind to different sites but exert strong allosteric interactions with one another.[9][10]

Effects on Synaptic Plasticity: LTP and LTD

Synaptic plasticity is primarily driven by changes in the number and function of postsynaptic AMPA receptors.[3][5]

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses, often triggered by high-frequency stimulation. The induction of NMDAR-dependent LTP requires strong postsynaptic depolarization, mediated by AMPA receptors, to expel the Mg²⁺ block from the NMDA receptor channel.[11][12] This allows Ca²⁺ influx, which initiates signaling cascades (involving kinases like CaMKII and PKA) that lead to the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][13]

-

Long-Term Depression (LTD): A persistent weakening of synapses, often induced by prolonged low-frequency stimulation. LTD is typically associated with a smaller, more prolonged increase in postsynaptic Ca²⁺, which activates protein phosphatases, leading to the internalization (endocytosis) of AMPA receptors.[5][6]

Given its function as an AMPA receptor antagonist, GYKI-53655 directly inhibits the processes required for the induction of most forms of Hebbian plasticity. By blocking AMPA receptor-mediated currents, GYKI-53655 prevents the postsynaptic depolarization necessary for NMDAR activation, thereby inhibiting the induction of NMDAR-dependent LTP.[11][12] This blockade effectively decouples presynaptic glutamate release from the postsynaptic machinery that triggers synaptic strengthening. Consequently, it is a powerful tool for preventing LTP and studying plasticity mechanisms that are independent of AMPA receptor activation.

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacological profile of GYKI-53655 and its effects.

Table 1: In Vitro Potency of 2,3-Benzodiazepines on AMPA Receptors

| Compound | Preparation | IC₅₀ (µM) | Reference |

|---|---|---|---|

| GYKI-53655 | Cultured Superior Colliculus Neurons | 0.8 ± 0.1 | [10] |

| GYKI-52466 | Cultured Superior Colliculus Neurons | 9.8 ± 0.6 | [10] |

| GYKI-52466 | Hippocampal CA1 e.p.s.cs | 10.8 ± 0.8 | [10] |

| GYKI-53405 | Cultured Superior Colliculus Neurons | 3.1 ± 0.6 |[10] |

Table 2: In Vivo Efficacy and Dosing

| Compound | Model System | Dose | Effect | Reference |

|---|---|---|---|---|

| GYKI-53655 | Anesthetized, spinalized rats | 2-8 mg/kg (i.v.) | Dose-dependent decrease in neuronal responses to AMPA | [14] |

| GYKI-53655 | Mice | 3 mg/kg (i.p.) | Antagonized cGMP accumulation induced by an AMPA receptor potentiator | [15] |

| GYKI-53655 | Rats (Anxiety Models) | Not specified | Showed anxiolytic-like activity in Elevated Plus Maze (EPM) and mCPP-induced anxiety tests |[16] |

Table 3: Selectivity and Use in Isolating other Receptors

| Condition | Parameter | Value | Note | Reference |

|---|

| In the presence of GYKI-53655 | Kainate Receptor-mediated eEPSC decay kinetics (τ) | 36.3 ± 4.4 ms | GYKI-53655 blocks the AMPA receptor component, allowing for the isolation and measurement of the slower Kainate receptor-mediated current. |[17] |

Experimental Protocols

The characterization of GYKI-53655's effects on synaptic plasticity relies on established electrophysiological and biochemical methods.

In Vitro Electrophysiology (Hippocampal Slices)

This is the primary method for studying synaptic plasticity (LTP/LTD).

-

Preparation:

-

Rodents (typically rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Field Recordings: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Whole-Cell Patch-Clamp: For higher resolution, a neuron (e.g., a CA1 pyramidal cell) is visualized, and a glass micropipette forms a high-resistance seal with the cell membrane to record excitatory postsynaptic currents (EPSCs).

-

-

Experimental Procedure:

-

A stable baseline of synaptic responses is recorded for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

GYKI-53655 (at the desired concentration) is bath-applied, and its effect on the baseline synaptic response is recorded.

-

An LTP-inducing protocol (e.g., theta-burst stimulation: multiple bursts of high-frequency stimuli at 100 Hz) or an LTD-inducing protocol (e.g., low-frequency stimulation: 900 pulses at 1 Hz) is delivered.

-